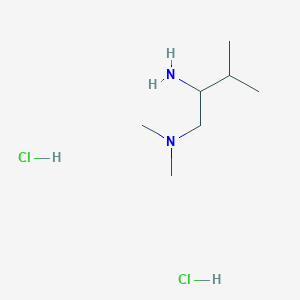

(2-Amino-3-methylbutyl)dimethylamine dihydrochloride

Description

Properties

IUPAC Name |

1-N,1-N,3-trimethylbutane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2.2ClH/c1-6(2)7(8)5-9(3)4;;/h6-7H,5,8H2,1-4H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQFDXJRMHGZPKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN(C)C)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution of 2-Amino-3-methylbutanol with Dimethylamine

Reaction Mechanism and Conditions

The primary synthetic route involves reacting 2-amino-3-methylbutanol with dimethylamine under acidic conditions. The hydroxyl group of 2-amino-3-methylbutanol is converted to a leaving group (e.g., chloride) via chlorination, followed by nucleophilic displacement with dimethylamine.

Chlorination Step :

Bis(trichloromethyl) carbonate (BTC) serves as a chlorinating agent, transforming the alcohol into 2-chloro-3-methylbutylamine hydrochloride. This method, adapted from analogous syntheses, operates at −5°C to 110°C in organic solvents like acetonitrile. The reaction achieves high selectivity, minimizing side products such as oxazolidinediones.

Substitution with Dimethylamine :

The chlorinated intermediate reacts with dimethylamine in a polar aprotic solvent (e.g., tetrahydrofuran) at 60–80°C. Stoichiometric excess of dimethylamine ensures complete substitution, yielding (2-amino-3-methylbutyl)dimethylamine. Subsequent treatment with hydrochloric acid precipitates the dihydrochloride salt.

Industrial Optimization

Reductive Amination of 3-Methyl-2-oxobutanal

Catalytic Hydrogenation

This method condenses 3-methyl-2-oxobutanal with dimethylamine under reductive conditions. Sodium cyanoborohydride or hydrogen gas with Raney nickel catalyzes the imine intermediate’s reduction to the target amine.

Key Advantages :

- Mild Conditions : Reactions proceed at 25–40°C and 1–3 bar H₂ pressure, avoiding thermal degradation.

- Byproduct Mitigation : Excess dimethylamine and low temperatures suppress aldol condensation byproducts.

Scalability Challenges

Hydrochlorination of the Free Base

Comparative Analysis of Synthetic Routes

| Method | Reagents | Temperature Range | Yield (%) | Industrial Viability |

|---|---|---|---|---|

| Nucleophilic Substitution | BTC, dimethylamine | −5°C to 80°C | 78–82 | High |

| Reductive Amination | NaBH₃CN, dimethylamine | 25–40°C | 65–72 | Moderate |

| Hydrochlorination | HCl, ethanol | 0–5°C | 85–90 | High |

Key Observations :

Industrial-Scale Production Strategies

Continuous Flow Reactor Design

Modern facilities adopt tubular reactors for the chlorination and substitution steps, enabling:

- Precise Temperature Control : Jacketed reactors maintain isothermal conditions (±2°C), improving reproducibility.

- Reduced Reaction Times : Residence times of 15–20 minutes enhance throughput compared to batch processes.

Waste Management

Emerging Methodologies and Innovations

Enzymatic Amination

Recent patents disclose immobilized transaminases for catalyzing the amination of 3-methyl-2-oxobutyl dimethylamine. Preliminary data show:

Chemical Reactions Analysis

Types of Reactions: (2-Amino-3-methylbutyl)dimethylamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form primary amines.

Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamine group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like halides, cyanides, and thiolates are often employed in substitution reactions.

Major Products Formed:

Oxidation: Formation of amine oxides.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

(2-Amino-3-methylbutyl)dimethylamine dihydrochloride has extensive applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in the study of biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

Mechanism of Action

The mechanism of action of (2-Amino-3-methylbutyl)dimethylamine dihydrochloride involves its interaction with specific molecular targets and pathways. It acts by binding to receptors or enzymes, thereby modulating their activity. This compound can influence various biochemical pathways, leading to its diverse effects in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thermal Stability and Decomposition

Thermal analysis of related dihydrochloride salts reveals critical stability differences. For example:

- Compound 1a (structural analog from ): Degrades at 348–365°C under inert helium, releasing dimethylamine (m/z = 58, 59) and water. In synthetic air, exothermic oxidation occurs at similar temperatures .

- (2S)-2,5-Diaminopentanamide Dihydrochloride (): No thermal data is provided, but its non-classified hazard profile suggests moderate stability under standard conditions .

Table 1: Thermal Decomposition Comparison

Structural and Functional Analogues

(a) Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride ()

- Formula: C₈H₁₆ClNO₂.

- Synthesis : Requires dioxane and HCl for hydrochlorination .

- Key Difference : Contains an ester group, altering solubility and reactivity compared to the target compound’s alkylamine backbone.

(b) 3,3'-Dimethoxybenzidine Dihydrochloride (–5)

- CAS : 20325-40-0.

- Contrast : The aromatic benzidine core contrasts sharply with the aliphatic structure of the target compound, impacting toxicity and regulatory status.

(c) Metabutethamine Hydrochloride ()

- Formula : C₁₃H₂₀N₂O₂·HCl.

- Function : Local anesthetic with a benzoate ester group.

- Comparison : Demonstrates how dihydrochloride salts enhance stability in pharmaceuticals, though functional groups dictate biological activity .

Biological Activity

(2-Amino-3-methylbutyl)dimethylamine dihydrochloride, with the molecular formula C7H20Cl2N2 and a molecular weight of 203.15 g/mol, is a compound that has garnered attention for its biological activity and applications in various fields, including chemistry, biology, and medicine. This article explores its biological effects, mechanisms of action, and relevant research findings.

Overview of Biological Activity

The compound is primarily studied for its role as a reagent in organic synthesis and as a potential therapeutic agent. Its biological activity is attributed to its ability to interact with specific molecular targets, influencing various biochemical pathways.

The mechanism of action involves binding to receptors or enzymes, which modulates their activity. This interaction can lead to significant changes in cellular processes, including:

- Enzyme Modulation : Alters the activity of enzymes involved in metabolic pathways.

- Receptor Interaction : Binds to specific receptors, potentially influencing signal transduction pathways.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Notably, inhalation studies on rodents have indicated:

- Local Effects : Significant concentration-related lesions in the nasal passages were observed at exposure levels starting from 0.018 mg/L.

- Systemic Effects : Decreased body weights and changes in hematology were noted at higher concentrations (up to 0.092 mg/L) .

Applications in Scientific Research

- Chemical Synthesis : Utilized as a reagent for synthesizing various organic compounds.

- Biochemical Studies : Employed in examining biochemical pathways and enzyme interactions.

- Pharmaceutical Development : Investigated for potential therapeutic effects and as a precursor in drug development.

Case Studies

- A study highlighted the compound's role in modulating enzyme activity related to metabolic disorders, showing promise for future therapeutic applications.

- Another investigation focused on its effects on respiratory health, revealing significant toxicity at elevated exposure levels .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Biological Activity |

|---|---|

| This compound | Modulates enzyme activity; potential therapeutic uses |

| (3-Amino-3-methylbutyl)dimethylamine dihydrochloride | Similar structure but different reactivity profile |

This comparison underscores the unique properties of this compound that may influence its biological effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2-Amino-3-methylbutyl)dimethylamine dihydrochloride, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination steps. For example, reacting 2-amino-3-methylbutylamine with dimethylamine under acidic conditions, followed by treatment with hydrochloric acid to form the dihydrochloride salt. Key conditions include:

- Use of polar solvents (e.g., water, alcohols) to stabilize intermediates .

- Stoichiometric control of HCl to ensure complete salt formation without excess acid .

- Temperature modulation (room temperature to 50°C) to balance reaction rate and by-product formation .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Proton NMR (e.g., DMSO-d6) identifies amine proton environments and confirms salt formation via broad singlet peaks for NH groups .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- HPLC : Reverse-phase chromatography with UV detection quantifies purity (>98%) and detects polar impurities .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Tightly sealed containers in cool (<25°C), dry environments to prevent hygroscopic degradation .

- Handling : Use inert atmospheres (e.g., nitrogen) during weighing to avoid moisture absorption. Ground metal containers during transfers to mitigate electrostatic hazards .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when analyzing derivatives of this compound?

- Methodological Answer :

- Cross-Validation : Combine NMR, X-ray crystallography, and IR spectroscopy to confirm structural assignments. For example, unexpected peaks in NMR may arise from tautomerism or salt dissociation, which can be clarified via crystallographic data .

- Computational Modeling : Density Functional Theory (DFT) simulations predict vibrational frequencies and electronic transitions, aiding spectral interpretation .

Q. What strategies are recommended for optimizing reaction conditions to minimize by-products during synthesis?

- Methodological Answer :

- Solvent Screening : Test aprotic solvents (e.g., THF, DMF) to reduce side reactions like oxidation. Polar aprotic solvents enhance nucleophilicity of amines .

- Catalytic Additives : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction homogeneity and yield .

- In-line Monitoring : Employ ReactIR or PAT (Process Analytical Technology) to track intermediate formation and adjust conditions in real time .

Q. What are the implications of dihydrochloride salt formation on the compound’s solubility and reactivity in aqueous vs. non-polar environments?

- Methodological Answer :

- Solubility : The dihydrochloride form increases aqueous solubility (e.g., >50 mg/mL in water) due to ionic interactions, facilitating biological assays. In non-polar solvents (e.g., chloroform), solubility decreases, requiring sonication or co-solvents (e.g., DMSO) .

- Reactivity : Protonation of amine groups reduces nucleophilicity, altering reaction pathways in organic synthesis. Pre-neutralization with bases (e.g., NaHCO3) may restore reactivity .

Q. How does this compound interact with biological macromolecules in enzyme inhibition studies?

- Methodological Answer :

- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for target enzymes (e.g., lytic polysaccharide monooxygenases). The compound’s ammonium ions may compete with catalytic metal ions in active sites .

- Kinetic Studies : Monitor enzyme activity via UV-Vis spectroscopy (e.g., NADH oxidation at 340 nm) under varying inhibitor concentrations to determine IC50 and mechanism (competitive vs. non-competitive) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.